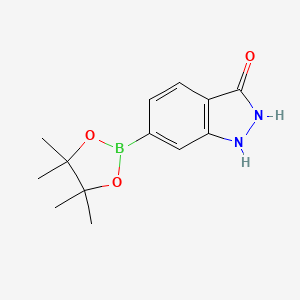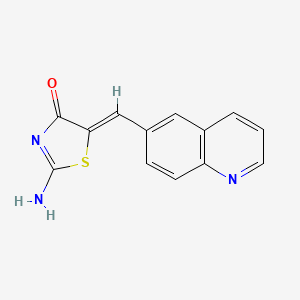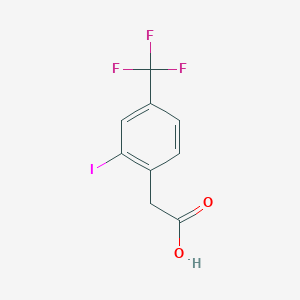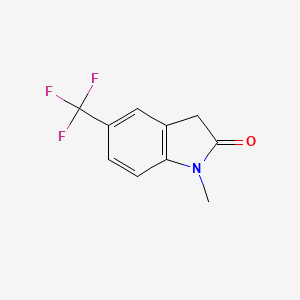![molecular formula C29H34N2O6 B13647351 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique spirocyclic structure and the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves multiple steps. The starting materials are often commercially available amino acids, which are then modified through a series of reactions to introduce the spirocyclic structure and the protecting groups. Common synthetic routes include:
Formation of the Spirocyclic Structure: This step involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Protecting Groups: The Boc and Fmoc protecting groups are introduced through standard carbamate formation reactions. This involves reacting the amino acid derivative with tert-butyl chloroformate (for Boc) and fluorenylmethyloxycarbonyl chloride (for Fmoc) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively. Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while Fmoc deprotection is done using piperidine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid derivative, while substitution reactions yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has several scientific research applications:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise assembly of peptides by preventing undesired side reactions.
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds. It can be used to develop new drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of amino acid derivatives and their biological functions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid depends on its specific application. In peptide synthesis, the protecting groups prevent undesired reactions, allowing for the selective formation of peptide bonds. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Glu(OtBu)-OH: A similar compound with a glutamic acid core and Fmoc and Boc protecting groups.
Fmoc-Lys(Boc)-OH: A lysine derivative with Fmoc and Boc protecting groups.
Boc-Asp(OBzl)-OH: An aspartic acid derivative with Boc and benzyl protecting groups.
Uniqueness
2-({6-[(tert-butoxy)
Eigenschaften
Molekularformel |
C29H34N2O6 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C29H34N2O6/c1-28(2,3)37-26(34)30-14-12-29(13-15-30)16-24(29)31(17-25(32)33)27(35)36-18-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33) |
InChI-Schlüssel |
HCTLFAJVZXMSNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2N(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)




![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)

![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)

![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)



![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)
